1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one typically involves a multi-step process. One common method includes the reaction of 1,3-benzothiazole with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-chloropropan-1-one in the presence of a suitable catalyst to yield the final compound. The reaction conditions often involve the use of solvents like ethanol or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one involves its interaction with specific molecular targets. It is known to bind to dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. This binding can modulate the activity of these receptors, leading to potential therapeutic effects in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-chloropropan-1-one
- 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-bromopropan-1-one
- 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-fluoropropan-1-one
Uniqueness
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one is unique due to its specific substitution pattern and the presence of both benzothiazole and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-10(15)13(19)17-6-8-18(9-7-17)14-16-11-4-2-3-5-12(11)20-14/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCQIYSZUNIQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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